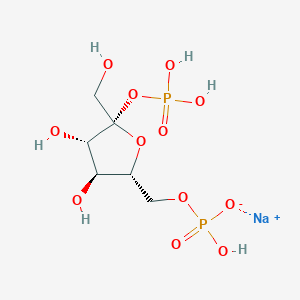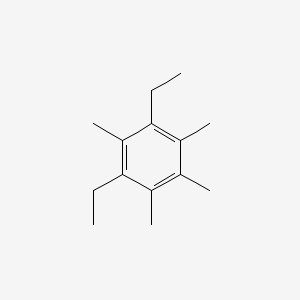
1,3-Diethyl-2,4,5,6-tetramethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-2,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C14H22 It is a derivative of benzene, where four methyl groups and two ethyl groups are substituted at specific positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diethyl-2,4,5,6-tetramethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1,2,4,5-tetramethylbenzene with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be used to facilitate the alkylation reaction, enhancing the yield and selectivity of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve efficient production on a larger scale.
化学反応の分析
Types of Reactions
1,3-Diethyl-2,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl or methyl groups are replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
1,3-Diethyl-2,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties and potential therapeutic applications. It could be a candidate for drug development targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique structure makes it valuable in the design of new functional materials.
作用機序
The mechanism by which 1,3-Diethyl-2,4,5,6-tetramethylbenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating properties of the ethyl and methyl groups, which can stabilize reaction intermediates. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetramethylbenzene: Lacks the ethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
1,3-Diethylbenzene: Contains only ethyl groups, resulting in different electronic and steric properties.
1,2-Diethyl-3,4,5,6-tetramethylbenzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
1,3-Diethyl-2,4,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These properties make it valuable in various chemical reactions and applications, distinguishing it from other similar compounds.
特性
CAS番号 |
33781-72-5 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC名 |
1,3-diethyl-2,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22/c1-7-13-10(4)9(3)11(5)14(8-2)12(13)6/h7-8H2,1-6H3 |
InChIキー |
AHRQHZJWGBZBMB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C(=C1C)C)C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

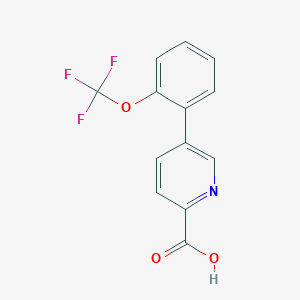


![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
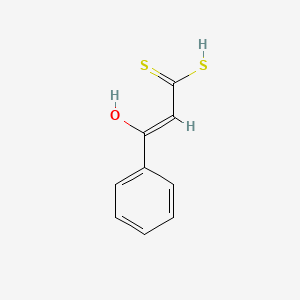
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
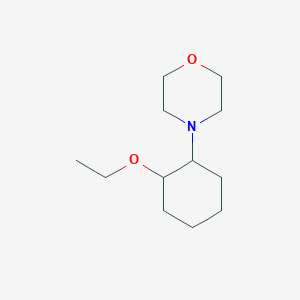
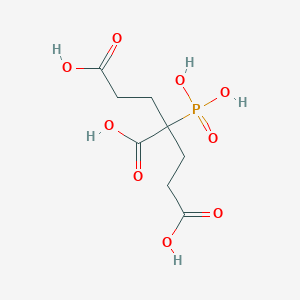
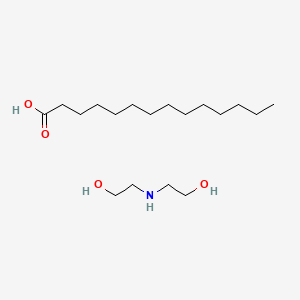
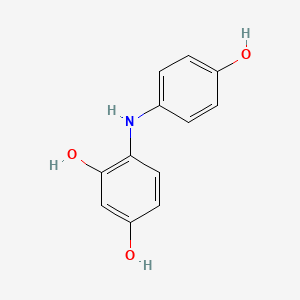
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
